molecular formula C7H5F3N2O3 B11711577 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B11711577
M. Wt: 222.12 g/mol
InChI Key: CJWUDNDQJKTOOD-UHFFFAOYSA-N
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Description

3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol It is a derivative of pyridine, characterized by the presence of a nitro group at the 3-position and a trifluoroethoxy group at the 2-position

Preparation Methods

The synthesis of 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the nitration of 2-(2,2,2-trifluoroethoxy)pyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is being investigated as a potential lead in drug development due to its biological activity. Its structure suggests that it may interact with biological targets effectively, making it suitable for the design of new pharmaceuticals. For instance, compounds with similar pyridine structures have shown promise as selective inhibitors in various therapeutic areas, including oncology and autoimmune diseases .

Case Study: Selective Inhibitors
Recent studies have highlighted the development of selective inhibitors targeting specific pathways involved in disease processes. For example, the compound's structural analogs have been evaluated for their ability to inhibit Janus kinase (JAK) pathways, which are crucial in inflammatory responses. The selectivity and potency of these compounds indicate that 3-nitro-2-(2,2,2-trifluoroethoxy)pyridine could be optimized for similar therapeutic applications .

Synthetic Chemistry

Synthesis Methods
The synthesis of this compound can be achieved through various methods that involve the introduction of the trifluoroethoxy group to a pyridine scaffold. Techniques such as diazotization followed by nucleophilic substitution are commonly employed . The ability to modify the pyridine ring with different substituents allows for the exploration of its reactivity and utility in synthetic applications.

Table 1: Synthesis Methods Overview

MethodDescriptionReference
DiazotizationConversion of an amine to a diazonium salt followed by substitution with trifluoroethanol
Nucleophilic SubstitutionIntroduction of trifluoroethoxy group via nucleophilic attack on activated pyridine derivatives
Direct AlkylationUse of trifluoroethanol in the presence of acid catalysts

Material Science

Applications in Coordination Chemistry
The unique electronic properties imparted by the trifluoroethoxy group enhance the compound's ability to interact with metal ions, making it a candidate for coordination chemistry applications. This interaction can lead to the formation of metal complexes that exhibit interesting catalytic properties.

Case Study: Catalytic Properties
Research into similar compounds has demonstrated their utility as catalysts in organic transformations. The incorporation of this compound into catalytic systems could potentially improve reaction efficiencies and selectivities due to its electron-withdrawing characteristics.

Environmental Chemistry

Potential for Environmental Applications
Owing to its stability and reactivity profile, this compound may also find applications in environmental remediation processes. Compounds with nitro groups are often studied for their ability to degrade pollutants or act as intermediates in bioremediation strategies .

Mechanism of Action

The mechanism of action of 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets through its nitro and trifluoroethoxy groups. These interactions can lead to various biological effects, depending on the specific pathways and targets involved. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine can be compared with other similar compounds, such as:

Biological Activity

3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is a pyridine derivative characterized by a nitro group at the 3-position and a trifluoroethoxy substituent at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial properties and interactions with various biological targets.

  • Molecular Formula : C7H5F3N2O3
  • Molecular Weight : 237.14 g/mol
  • Structure : The presence of both the nitro and trifluoroethoxy groups contributes to its unique properties.

Antimicrobial Properties

Research indicates that the nitro group in this compound is associated with antimicrobial activity. Nitro-containing compounds are known for their ability to disrupt bacterial cell functions, making them valuable in the development of new antibiotics.

Interaction with Biological Targets

The trifluoroethoxy group enhances the compound's lipophilicity, which may improve its ability to penetrate lipid membranes and interact with proteins. This property is crucial for its pharmacological profile, potentially influencing drug bioavailability and efficacy .

The compound may participate in redox reactions due to the presence of the nitro group, influencing various biochemical pathways. This mechanism is significant for its role as a ligand in biological systems, where it may modulate enzyme activities or receptor interactions.

Study on Antimicrobial Efficacy

A study conducted on various nitro derivatives, including this compound, demonstrated significant antimicrobial activity against a range of bacterial strains. The results indicated that modifications to the structure could enhance potency against specific pathogens. The study highlighted the importance of the trifluoroethoxy group in improving solubility and membrane permeability.

Pharmacological Profiling

In another investigation focusing on the pharmacokinetics of pyridine derivatives, this compound was assessed for its absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggested that the compound exhibited favorable ADME characteristics due to its lipophilic nature, making it a candidate for further development in drug formulation .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique CharacteristicsBiological Activity
5-Nitro-4-(trifluoroethoxy)pyridineNitro at position 5Lacks trifluoromethyl groupModerate antimicrobial
3-Amino-4-(trifluoroethoxy)pyridineAmino instead of nitroIncreased basicityLow antimicrobial
4-Chloro-3-(trifluoroethoxy)pyridineChlorine instead of nitroDifferent reactivity profileVariable activity
This compound Nitro at position 3 and trifluoroethoxy at position 2Enhanced lipophilicitySignificant antimicrobial

Properties

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

IUPAC Name

3-nitro-2-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-5(12(13)14)2-1-3-11-6/h1-3H,4H2

InChI Key

CJWUDNDQJKTOOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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